molecular formula C16H12F2N2O4S B3008860 N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-38-5

N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B3008860
CAS No.: 899955-38-5
M. Wt: 366.34
InChI Key: MAMPVNULUPIQSJ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H12F2N2O4S and its molecular weight is 366.34. The purity is usually 95%.
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Biological Activity

N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C₁₆H₁₂F₂N₂O₄S
  • Molecular Weight : 366.3 g/mol
  • CAS Number : 899955-38-5

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Inhibitory Effects

Research indicates that this compound may exhibit inhibitory effects on certain enzymes related to cancer and thrombotic diseases. For instance, it has been shown to inhibit activated blood coagulation factor X, which is crucial in the coagulation cascade and could be beneficial in treating thrombotic disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
Enzyme InhibitionActivated Factor XInhibition
Anticancer PotentialVarious Cancer Cell LinesCytotoxicity
Antimicrobial ActivityBacterial StrainsInhibition of Growth

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The compound was tested against breast and colon cancer cells, showing a dose-dependent increase in cell death compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Thrombotic Disease Model

In a preclinical model for thrombotic diseases, the compound was administered to assess its anticoagulant properties. Results indicated a marked reduction in thrombus formation compared to untreated controls. This suggests that this compound could serve as a potential therapeutic agent for managing blood clotting disorders .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S/c1-9(15(21)19-10-6-7-12(17)13(18)8-10)20-16(22)11-4-2-3-5-14(11)25(20,23)24/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMPVNULUPIQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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